molecular formula C₁₀H₅D₅O B1153804 α-Methylcinnamaldehyde-d5

α-Methylcinnamaldehyde-d5

Cat. No.: B1153804
M. Wt: 151.22
Attention: For research use only. Not for human or veterinary use.
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Description

α-Methylcinnamaldehyde-d5 (CAS: 104-55-2) is a deuterated derivative of α-methylcinnamaldehyde, characterized by the substitution of five hydrogen atoms with deuterium on its phenyl ring. Its molecular formula is C₁₀H₇D₅O, and it retains the aldehyde functional group (-CHO) and α-methyl substituent, which confer distinct chemical reactivity and stability . This compound is primarily utilized as an internal standard in mass spectrometry due to its isotopic labeling, which minimizes interference in quantitative analyses . Synonyms include 3-Phenyl-2-propenal-d5 and Amylcinnamaldehyde-d5, reflecting structural variations in commercial contexts .

Properties

Molecular Formula

C₁₀H₅D₅O

Molecular Weight

151.22

Synonyms

α-Methylcinnamic Aldehyde-d5;  2-Methyl-3-phenyl-2-propen-1-al-d5; _x000B_2-Methyl-3-phenyl-2-propenal-d5;  2-Methyl-3-phenylacrolein-d5;  2-Methyl-3-phenylacrylaldehyde-d5;  2-Methyl-3-phenylpropenal-d5;  2-Methylcinnamic Aldehyde-d5;  Methylcinnamaldehyde-d5;  N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cinnamaldehyde-d5

  • Molecular Formula : C₉H₅D₅O
  • Functional Group : Aldehyde (-CHO)
  • Key Differences :
    • Lacks the α-methyl group, reducing steric hindrance and altering metabolic pathways.
    • Exhibits similar isotopic applications but differs in chromatographic retention times due to structural simplicity .
  • Applications : Used in flavor research and as a reference in deuterated reaction studies .

Methyl trans-Cinnamate-d5

  • Molecular Formula : C₁₀H₉D₅O₂
  • Functional Group : Ester (-COOCH₃)
  • Key Differences :
    • The ester group renders it less reactive toward nucleophiles compared to aldehydes.
    • Used in fragrance industries for stability under high-temperature conditions .
  • Biological Activity: Non-polar ester functionality reduces antimicrobial potency relative to aldehyde-containing analogs .

Comparison with Functionally Similar Compounds

α-Methyl-trans-cinnamaldehyde (Non-deuterated)

  • Molecular Formula : C₁₀H₁₀O
  • Key Differences :
    • Absence of deuterium results in lower molecular weight (146.19 g/mol vs. 151.24 g/mol for deuterated form).
    • Higher volatility and faster metabolic degradation in biological systems .
  • Biological Activity: Shows variable antimicrobial effects (e.g., 35.4 ± 7.3* vs.

Eugenol

  • Molecular Formula : C₁₀H₁₂O₂
  • Functional Group: Methoxy phenol
  • Key Differences: Phenolic structure enhances antioxidant activity but reduces aldehyde-specific reactivity. Higher antimicrobial potency (38.1 ± 6.2 in assays) compared to α-methylcinnamaldehyde derivatives .

Isotopic Advantages of α-Methylcinnamaldehyde-d5

  • Mass Spectrometry : Serves as a stable internal standard due to minimal isotopic interference .
  • Metabolic Studies : Deuterium substitution slows hepatic oxidation, extending half-life in tracer experiments .

Chemical Reactivity

  • Carbonyl Group Test : Reacts with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a yellow-orange precipitate, distinguishing it from esters like methyl cinnamate .
  • Unsaturation Test : Decolorizes bromine water, confirming the presence of the α,β-unsaturated aldehyde group .

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